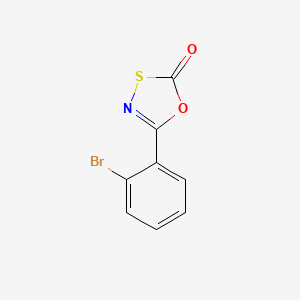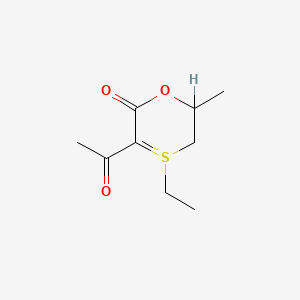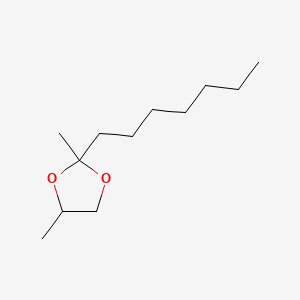
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple substituents, making it a subject of interest for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps:
Esterification: The initial step often involves the esterification of butanoic acid with an alcohol, such as 3-methyl-2-(2-methylpropoxy) alcohol, under acidic conditions. This reaction forms the ester linkage.
Substitution Reaction: The next step involves the introduction of the (3-phenoxyphenyl)methyl group. This can be achieved through a nucleophilic substitution reaction where the ester intermediate reacts with a (3-phenoxyphenyl)methyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anti-inflammatory activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester
- Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (4-phenoxyphenyl)methyl ester
- Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (2-phenoxyphenyl)methyl ester
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where similar compounds may not perform as effectively.
Propiedades
Número CAS |
67679-41-8 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 3-methyl-2-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C22H28O4/c1-16(2)14-24-21(17(3)4)22(23)25-15-18-9-8-12-20(13-18)26-19-10-6-5-7-11-19/h5-13,16-17,21H,14-15H2,1-4H3 |
Clave InChI |
QEVFIBUVPLHKTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


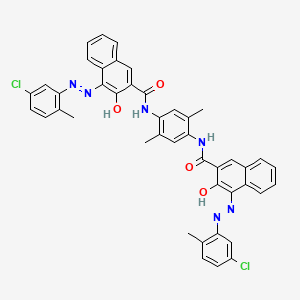

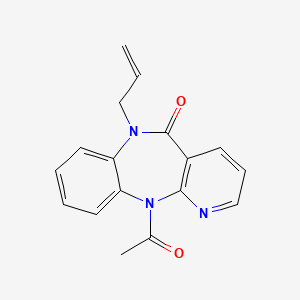
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
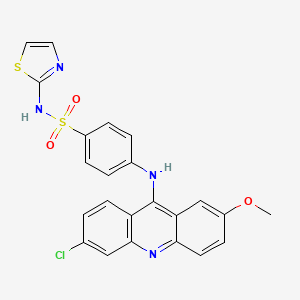
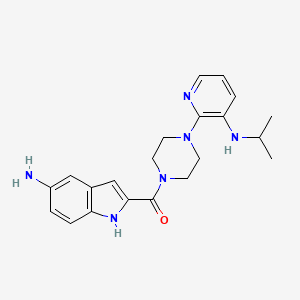
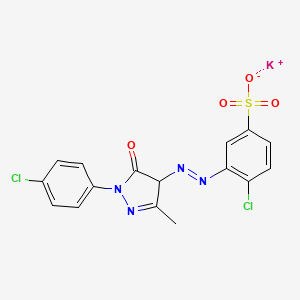
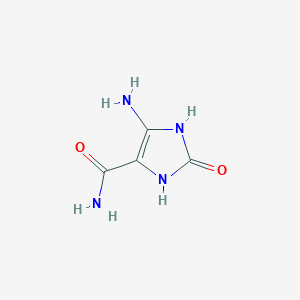

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
